1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole
Overview
Description
This compound is a complex organic molecule with the molecular formula C12H11F2N3O . It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is attached to a methyloxirane ring, which in turn is attached to a 2,3-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazole ring, a methyloxirane ring, and a 2,3-difluorophenyl group . The presence of these functional groups could influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 371.6±52.0 °C and a predicted density of 1.41±0.1 g/cm3 . It is predicted to be sparingly soluble in chloroform and methanol . Its pKa is predicted to be 2.75±0.10 .Scientific Research Applications
Antifungal Properties :
- A study by Tasaka et al. (1993) demonstrated that certain stereoisomers of azoles, synthesized from optically active oxiranes related to the chemical compound , displayed extremely potent antifungal activity both in vitro and in vivo (Tasaka et al., 1993).
- Further research by Tasaka et al. (1995) on similar compounds showed strong protective effects against candidosis in mice (Tasaka et al., 1995).
Synthesis and Characterization :
- Ichikawa et al. (2000) developed alternative synthetic routes for optically active antifungal triazoles, providing a method for large-scale preparation of these compounds (Ichikawa et al., 2000).
- The study by Zacharias et al. (2018) utilized density functional theory (DFT) studies to characterize a novel triazole derivative, contributing to a better understanding of its physical and chemical properties (Zacharias et al., 2018).
Pharmaceutical Applications :
- The research conducted by Butters et al. (2001) on voriconazole, a broad-spectrum antifungal agent, highlights the synthesis and process development of triazole derivatives, demonstrating the pharmaceutical potential of such compounds (Butters et al., 2001).
Properties
IUPAC Name |
1-[[(2R,3R)-2-(2,3-difluorophenyl)-3-methyloxiran-2-yl]methyl]triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8-12(18-8,7-17-6-5-15-16-17)9-3-2-4-10(13)11(9)14/h2-6,8H,7H2,1H3/t8-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGUZOASGUQVIW-PRHODGIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(CN2C=CN=N2)C3=C(C(=CC=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](O1)(CN2C=CN=N2)C3=C(C(=CC=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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